molecular formula C9H6F3NO3 B1585909 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone CAS No. 128403-22-5

1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B1585909
CAS No.: 128403-22-5
M. Wt: 233.14 g/mol
InChI Key: SUBBPOYWNZPKFM-UHFFFAOYSA-N
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Description

1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H6F3NO3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with an ethanone group (-COCH3)

Preparation Methods

The synthesis of 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone typically involves nitration and trifluoromethylation reactions. One common method involves the nitration of 4-(trifluoromethyl)acetophenone using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the phenyl ring . Industrial production methods may involve similar nitration processes, but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

Similar compounds to 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone include:

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO3/c1-5(14)7-3-2-6(9(10,11)12)4-8(7)13(15)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBBPOYWNZPKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372368
Record name 1-[2-Nitro-4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128403-22-5
Record name 1-[2-Nitro-4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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